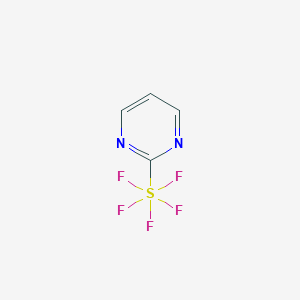

2-(pentafluoro-??-sulfanyl)pyrimidine

Description

Significance of the SF5 Group in Organic Chemistry and Heterocyclic Systems

The pentafluoro-λ⁶-sulfanyl (SF5) group has garnered considerable attention as a valuable substituent in contemporary organic and heterocyclic chemistry. nih.govresearchgate.net Its growing popularity stems from a unique combination of properties that can significantly influence the parent molecule. researchgate.net The SF5 group is noted for its exceptional chemical and thermal stability, making it a robust functional group for a variety of applications. researchgate.net The development of new synthetic methods has made SF5-containing building blocks more accessible, further fueling research into their potential. nih.gov

The SF5 group possesses a unique set of electronic and steric characteristics that set it apart from other functional groups. It is one of the most electronegative and electron-withdrawing groups known in organic chemistry. acs.org This strong electron-withdrawing nature is primarily due to inductive effects. acs.org

From a steric perspective, the SF5 group is notable for its size, which is marginally smaller than a tert-butyl group. nih.gov This considerable bulk can have a dramatic effect on the conformation of small molecules by restricting rotational freedom. acs.org The unique octahedral geometry of the SF5 group can also lead to more selective interactions with biological receptors. nih.gov

The trifluoromethyl (CF3) group is a well-established fluorinated substituent in medicinal and materials chemistry. The SF5 group is often referred to as a "super-trifluoromethyl group" due to its more pronounced properties. acs.org

Below is a comparative table highlighting the key differences between the SF5 and CF3 groups when attached to a benzene (B151609) ring:

| Property | Pentafluoro-λ⁶-sulfanyl (SF5) | Trifluoromethyl (CF3) |

| Electronegativity (Pauling Scale) | Higher | Lower |

| Electron-Withdrawing Nature | Stronger | Weaker |

| Lipophilicity (Hansch Parameter, π) | More Lipophilic | Less Lipophilic |

| Steric Bulk | Larger | Smaller |

The SF5 group is more electron-withdrawing than the CF3 group, which can significantly alter the electronic properties of the molecule it is attached to. acs.org Furthermore, the SF5 group is more lipophilic than the CF3 group, a property that can be advantageous in drug design. acs.org

Importance of the Pyrimidine (B1678525) Core in Synthetic and Materials Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold with immense importance in both natural and synthetic chemistry. nih.gov It is a core component of the nucleobases cytosine, thymine, and uracil (B121893), which are essential building blocks of DNA and RNA. nih.gov This biological prevalence has made pyrimidine derivatives a focal point in medicinal chemistry. nih.govnih.gov

The pyrimidine scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its chemical and biological properties. nih.gov Synthetic methods for creating a diverse array of pyrimidine derivatives are well-established. nih.gov

Rationale for Dedicated Research on 2-(Pentafluoro-λ⁶-sulfanyl)pyrimidine

While specific research on 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is still emerging, the rationale for its investigation is compelling. The combination of the highly electronegative and sterically demanding SF5 group with the biologically significant pyrimidine core is expected to yield novel compounds with unique and potentially superior properties.

The introduction of the SF5 group at the 2-position of the pyrimidine ring is anticipated to significantly modulate the electronic distribution within the heterocyclic system. This could lead to altered reactivity and novel biological interactions. The steric bulk of the SF5 group could also influence the binding of these molecules to biological targets, potentially leading to enhanced selectivity and potency.

Given the proven track record of both the SF5 group and the pyrimidine scaffold in creating high-performance materials and medicinally relevant compounds, the synthesis and characterization of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine and its derivatives represent a promising and logical next step in the exploration of advanced chemical structures. The insights gained from such research could pave the way for the development of new pharmaceuticals, agrochemicals, and functional materials.

Properties

IUPAC Name |

pentafluoro(pyrimidin-2-yl)-λ6-sulfane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F5N2S/c5-12(6,7,8,9)4-10-2-1-3-11-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWZDITLFZGFIJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)S(F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine

X-ray Diffraction Studies for Crystalline and Molecular Architecture

The three-dimensional arrangement of atoms and molecules in the solid state is fundamental to understanding a compound's physical properties. Although a crystal structure for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine has not been reported, analysis of analogous structures provides significant insight.

Single Crystal X-ray Diffraction (SXRD) Analysis

SXRD studies on various aromatic compounds featuring the pentafluoro-λ⁶-sulfanyl (SF₅) group reveal a consistent octahedral geometry around the sulfur atom. researchgate.net The S-F bond lengths are typically in the range of 1.572(3) to 1.618(3) Å. researchgate.net In the case of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, the pyrimidine (B1678525) ring would be directly bonded to the sulfur atom of the SF₅ group.

Studies on 2-substituted pyrimidines, such as 2-chloropyrimidine (B141910) and 2-aminopyrimidine, show that the substituent influences the bond lengths and angles within the pyrimidine ring. For instance, chlorine substitution has been found to shorten the adjacent C-N and C-C bonds by approximately 0.009(2) Å, while an amino group can cause a lengthening of up to 0.019(3) Å. scispace.com The powerful electron-withdrawing nature of the -SF₅ group is expected to have a significant impact on the geometry of the pyrimidine ring. uochb.cz

Table 1: Representative Crystallographic Data for Analogous Compounds

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|

| 2-Chloropyrimidine | Monoclinic | P2₁/c | C(2)-Cl = 1.731(2) | scispace.com |

| 2-Aminopyrimidine | Monoclinic | P2₁/n | C(2)-N(amino) = 1.345(2) | scispace.com |

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. For aromatic SF₅ compounds, analyses have shown that the SF₅ group is often surrounded by C-H moieties, leading to weak C-H···F interactions that contribute to the stability of the crystal structure. nih.gov In many instances, the closest F···H distances are less than 260 pm, which is within the range of weak hydrogen bonds. nih.gov

In the hypothetical crystal structure of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, it is anticipated that H···F contacts would be a dominant feature of the intermolecular interactions, alongside potential π-π stacking interactions involving the pyrimidine rings.

Sophisticated Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the electronic and vibrational states of a molecule, which are essential for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR) for Structural Assignment

NMR spectroscopy is indispensable for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: The proton NMR spectrum of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is expected to show signals corresponding to the protons on the pyrimidine ring. The strong electron-withdrawing effect of the -SF₅ group would likely shift these signals downfield compared to unsubstituted pyrimidine. For comparison, in pyrimidine itself, the proton signals appear at δ 9.26, 8.78, and 7.36 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum would similarly reflect the electron-withdrawing nature of the -SF₅ substituent. The carbon atom directly attached to the sulfur (C2) would be significantly affected. In various substituted pyrimidines, the chemical shifts of the ring carbons are sensitive to the electronic properties of the substituents. nih.govresearchgate.net

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly characteristic for the -SF₅ group. It typically displays a distinct pattern of an axial fluorine (Fₐₓ) appearing as a quintet and four equatorial fluorines (Fₑ₁) appearing as a doublet. researchgate.netnih.gov For aromatic SF₅ compounds, the axial fluorine resonance is often found around δ 80-85 ppm, while the equatorial fluorines resonate around δ 60-65 ppm. researchgate.netnih.gov The large coupling constant between the axial and equatorial fluorines (JF-F) is typically around 150 Hz. nih.gov

Table 2: Representative NMR Data for Analogous Compounds

| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| Pentafluorosulfanylbenzene | ¹⁹F | CDCl₃ | 84.58 (quintet, 1F), 62.97 (doublet, 4F) | researchgate.net |

| Pyrimidine | ¹H | CDCl₃ | 9.26 (d), 8.78 (d), 7.37 (t) | nih.gov |

| Pyrimidine | ¹³C | - | 158.0, 156.5, 119.5 | Not Available in Search |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Identification

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint that is unique to its structure and functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would be dominated by strong absorptions corresponding to the S-F stretching vibrations of the -SF₅ group. These are typically observed in the region of 800-950 cm⁻¹ and 550-650 cm⁻¹. researchgate.netresearchgate.net The characteristic vibrations of the pyrimidine ring, such as C-H and C-N stretching, would also be present, likely shifted due to the electronic influence of the -SF₅ group. libretexts.orgopenstax.org

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching modes of the pyrimidine ring are often strong in the Raman spectrum. mdpi.comnih.gov The S-F stretching vibrations are also Raman active and would provide further confirmation of the -SF₅ group's presence.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| 2-Chloropyrimidine |

| 2-Aminopyrimidine |

| 4-(pentafluorosulfanyl)benzonitrile |

| Pentafluorosulfanylbenzene |

| Pyrimidine |

Electronic Absorption Spectroscopy (Ultraviolet-Visible (UV-Vis)) for Electronic Transitions

The electronic absorption spectrum of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is anticipated to be dominated by electronic transitions originating from the pyrimidine ring, modulated by the strong electron-withdrawing nature of the pentafluorosulfanyl (-SF₅) group. Pyrimidine itself exhibits characteristic π → π* and n → π* transitions. rsc.org The π → π* transitions, typically occurring at higher energies (shorter wavelengths), involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n → π* transitions, which are generally of lower intensity and occur at longer wavelengths, involve the promotion of a non-bonding electron from one of the nitrogen atoms to a π* antibonding orbital.

The introduction of the -SF₅ group at the 2-position of the pyrimidine ring is expected to induce a hypsochromic shift (blue shift) in these absorption bands. This is because the -SF₅ group is a powerful electron-withdrawing group, which stabilizes the ground state of the molecule more than the excited state, thus increasing the energy gap for electronic transitions. uochb.cz The n → π* transition is particularly sensitive to substituent effects. The electron-withdrawing -SF₅ group will lower the energy of the non-bonding orbitals on the nitrogen atoms, further increasing the energy required for the n → π* transition and potentially causing this absorption to be masked by the more intense π → π* bands.

Predicted UV-Vis Absorption Data for 2-(Pentafluoro-λ⁶-sulfanyl)pyrimidine in a Non-polar Solvent

| Transition | Predicted λₘₐₓ (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Notes |

| π → π | ~240-250 | ~5,000-15,000 | High-intensity band characteristic of the pyrimidine aromatic system. |

| n → π | ~270-280 | ~500-1,000 | Low-intensity band, may appear as a shoulder on the π → π* band. |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is expected to provide a clear molecular ion peak (M⁺) corresponding to its molecular weight, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would be characteristic of the pyrimidine ring and the pentafluorosulfanyl group.

The primary fragmentation pathways are likely to involve the loss of the -SF₅ group or fragments thereof, as well as the characteristic fragmentation of the pyrimidine ring. The SF₅ group itself can fragment to produce ions such as SF₄⁺ and SF₃⁺. A key fragmentation pathway for aromatic pentafluorosulfanyl compounds involves the migration of a fluorine atom to the aromatic ring followed by the loss of SF₄. rsc.org

For the pyrimidine moiety, fragmentation often proceeds via a retro-Diels-Alder reaction, leading to the cleavage of the ring. Common losses include HCN and C₂H₂N₂ fragments. acs.orgnih.gov The presence of the electron-withdrawing -SF₅ group will influence the stability of the fragment ions.

Based on these principles, a predicted table of major mass spectral fragments for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is provided below.

Predicted Major Mass Spectral Fragments for 2-(Pentafluoro-λ⁶-sulfanyl)pyrimidine

| m/z (predicted) | Ion Structure | Fragmentation Pathway |

| 206 | [C₄H₃N₂SF₅]⁺ | Molecular ion (M⁺) |

| 179 | [C₄H₃N₂F]⁺ | Loss of SF₄ |

| 127 | [SF₅]⁺ | Cleavage of the C-S bond |

| 108 | [SF₄]⁺ | Fragmentation of the SF₅ group |

| 89 | [SF₃]⁺ | Fragmentation of the SF₅ group |

| 79 | [C₄H₃N₂]⁺ | Loss of the SF₅ group |

| 52 | [C₂H₂N]⁺ | Fragmentation of the pyrimidine ring |

High-Resolution X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

High-resolution X-ray photoelectron spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that can determine the elemental composition and the chemical state of the elements within a molecule. For 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, XPS would provide detailed information about the carbon, nitrogen, sulfur, and fluorine environments.

The C 1s spectrum is expected to show multiple peaks corresponding to the different carbon environments in the pyrimidine ring. The carbon atom bonded to the -SF₅ group is expected to have the highest binding energy due to the strong electron-withdrawing effect of this group. The N 1s spectrum should show a single major peak, although slight broadening may be observed due to the two non-equivalent nitrogen atoms in the pyrimidine ring.

The S 2p spectrum will be characteristic of a sulfur atom in a +6 oxidation state, with a binding energy significantly higher than that of sulfides or thiols. xpsfitting.comthermofisher.com The spectrum will exhibit a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. The F 1s spectrum is expected to show a single, intense peak, as all five fluorine atoms are in a similar chemical environment, bonded to the sulfur atom. thermofisher.comutl.pt

A table of predicted binding energies for the core level spectra of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is presented below, based on data from analogous organofluorine and sulfur compounds. xpsfitting.comacs.orgrsc.org

Predicted XPS Binding Energies for 2-(Pentafluoro-λ⁶-sulfanyl)pyrimidine

| Element | Core Level | Predicted Binding Energy (eV) | Notes |

| C | 1s | ~285-288 | Multiple peaks expected due to different chemical environments in the pyrimidine ring. The C-S bond will shift the binding energy to a higher value. |

| N | 1s | ~400-402 | A single, possibly broadened, peak for the two nitrogen atoms in the pyrimidine ring. |

| S | 2p₃/₂ | ~169-171 | Indicative of a high oxidation state for sulfur, consistent with the -SF₅ group. |

| F | 1s | ~688-690 | A single intense peak for the five fluorine atoms of the -SF₅ group. |

Reactivity and Mechanistic Investigations of 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine

Modulation of Reactivity through Substituent Effects on the Pyrimidine (B1678525) Ring

The reactivity of the pyrimidine ring in 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is expected to be significantly modulated by the presence of additional substituents. The inherent electron-deficient nature of the pyrimidine ring, compounded by the powerful electron-withdrawing influence of the 2-SF₅ group, renders the system highly susceptible to nucleophilic attack. The introduction of further substituents would either augment or diminish this reactivity through electronic and steric effects.

The placement of additional electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) on the pyrimidine ring would fine-tune the electrophilicity of the carbon atoms, particularly at the 4- and 6-positions.

Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a nitro (NO₂), cyano (CN), or trifluoromethyl (CF₃) group, at the 4- or 6-position of the pyrimidine ring would further decrease the electron density of the aromatic system. This effect would be particularly pronounced due to the synergistic electron withdrawal by both the SF₅ group and the additional EWG. Such "super-activation" would render the pyrimidine ring exceptionally reactive towards nucleophilic aromatic substitution (SNAr) reactions. The incoming nucleophile would more readily attack the electron-poor carbon centers, leading to faster reaction rates compared to the unsubstituted 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine.

The following table summarizes the predicted effects of representative substituents on the reactivity of the pyrimidine ring towards nucleophilic attack.

| Substituent at Position 4/6 | Electronic Effect | Predicted Reactivity towards Nucleophiles |

| -NO₂ | Strong Electron-Withdrawing | Strongly Increased |

| -CN | Moderate Electron-Withdrawing | Moderately Increased |

| -H | Neutral (Reference) | Baseline |

| -CH₃ | Weak Electron-Donating | Slightly Decreased |

| -OCH₃ | Moderate Electron-Donating | Moderately Decreased |

| -NH₂ | Strong Electron-Donating | Strongly Decreased |

This table presents predicted trends based on established principles of physical organic chemistry.

Steric hindrance plays a crucial role in determining the rate of chemical reactions. In the context of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, the steric bulk of substituents on the pyrimidine ring, as well as that of the attacking nucleophile, can significantly influence reaction kinetics. The SF₅ group itself is sterically demanding. nih.gov The introduction of a bulky substituent, such as a tert-butyl or an isopropyl group, at a position adjacent to the reaction center (e.g., the 4- or 6-position) would create steric congestion. This congestion would impede the approach of a nucleophile, thereby slowing down the rate of substitution reactions. This effect is expected to be more pronounced with larger nucleophiles. For instance, the reaction with a sterically hindered nucleophile like lithium diisopropylamide (LDA) would be more sensitive to steric effects on the pyrimidine ring than a reaction with a smaller nucleophile like the fluoride (B91410) ion.

Detailed Studies of Specific Reaction Pathways and Mechanisms

Given the electronic properties of the 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine system, several reaction pathways are of particular mechanistic interest.

Nucleophilic aromatic substitution (SNAr) is a cornerstone of pyrimidine chemistry. nih.gov The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles, leading to the displacement of a leaving group. In 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, a suitable leaving group (e.g., a halogen) at the 4- or 6-position would be highly activated towards substitution by the combined electron-withdrawing power of the ring nitrogens and the 2-SF₅ group.

The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is key to the facility of the reaction. The strong electron-withdrawing SF₅ group would be highly effective at stabilizing the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby lowering the activation energy of the reaction.

The scope of potential nucleophiles is broad and would likely include:

O-Nucleophiles: Alkoxides, phenoxides, and hydroxides to form ethers and hydroxypyrimidines.

N-Nucleophiles: Ammonia, primary and secondary amines to yield aminopyrimidines.

S-Nucleophiles: Thiolates to produce thioethers.

C-Nucleophiles: Carbanions, such as those derived from malonic esters or organometallic reagents, to form new carbon-carbon bonds. acs.orgnih.gov

Vicarious nucleophilic substitution (VNS), a reaction involving the substitution of a hydrogen atom in an electron-deficient ring, is also a plausible pathway, particularly if no good leaving group is present. acs.orgnih.gov

The electrochemical behavior of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is another area of significant interest. Electrochemical methods, such as cyclic voltammetry, can provide valuable insights into the redox properties of the molecule. The SF₅ group, being highly electron-withdrawing, would be expected to make the pyrimidine ring more difficult to oxidize and easier to reduce.

Studies on related fluorinated pyrimidines have demonstrated that they undergo well-defined, irreversible reduction processes at an electrode surface. researchgate.netrsc.org It is plausible that 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would exhibit similar behavior. The reduction potential would be influenced by the substituents on the pyrimidine ring, with electron-withdrawing groups shifting the potential to more positive values and electron-donating groups to more negative values. The electrochemical reduction could potentially lead to the cleavage of the C-S bond or transformations involving the SF₅ group itself, although such reactions would likely require significant overpotential.

The following table outlines the predicted electrochemical properties based on analogous systems.

| Property | Predicted Characteristic for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| Oxidation Potential | High (difficult to oxidize) |

| Reduction Potential | Relatively low (easy to reduce) |

| Electrochemical Process | Likely irreversible, diffusion-controlled reduction |

This table is predictive and based on data from related fluorinated pyrimidines. researchgate.netrsc.org

The potential for intramolecular hydrogen bonding and excited-state intramolecular proton transfer (ESIPT) arises when substituents with acidic protons (e.g., -OH, -NH₂) are introduced onto the pyrimidine ring, for example, at the 4-position. In such a derivative, an intramolecular hydrogen bond could form between the acidic proton of the substituent and one of the nitrogen atoms of the pyrimidine ring.

Upon photoexcitation, such a molecule could undergo ESIPT, where the proton is transferred from the donor group to the acceptor nitrogen atom. beilstein-journals.org This process leads to the formation of an excited-state tautomer with different electronic and geometric properties, which can have a profound effect on the photophysical properties of the molecule, such as its fluorescence emission. beilstein-journals.org The efficiency and dynamics of the ESIPT process would be influenced by the electronic nature of the SF₅ group. As a strong electron-withdrawing group, the SF₅ moiety would increase the acidity of the N-H or O-H proton on the substituent at the 4-position, which could in turn affect the thermodynamics and kinetics of the proton transfer process.

Role of Halogen Bonding in Molecular Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. The potential for the fluorine atoms of the SF₅ group in 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine to participate in halogen bonding is an area of significant interest. While fluorine is generally a poor halogen bond donor, the presence of the electron-withdrawing sulfur hexafluoride core can induce a positive region, or σ-hole, on the fluorine atoms, enhancing their ability to form such bonds. nih.gov

Studies on SF₅-substituted iodobenzenes have demonstrated that the SF₅ group can activate halogen bonding, with the strength of this interaction being dependent on the substitution pattern. digitellinc.comwuxiapptec.com In the context of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, the nitrogen atoms of the pyrimidine ring itself can act as halogen bond acceptors. Research on the interactions between heptafluoro-2-iodopropane and azabenzenes, including pyrimidine, has provided evidence for the formation of halogen-bonded complexes. nih.govrsc.org These studies show that the lone pair electrons on the nitrogen atoms of pyrimidine can effectively interact with halogen bond donors. rsc.org

The interplay of the electron-deficient pyrimidine ring, influenced by the SF₅ group, and the potential for the fluorine atoms of the SF₅ group to act as halogen bond donors creates a complex scenario for intermolecular interactions. It is plausible that in the solid state or in solution, 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine could form supramolecular structures directed by N⋯X (where X is a halogen) or F⋯N halogen bonds. nih.govmdpi.com Computational studies on related systems, such as SF₅- and SF₄-containing molecules, have shown that F⋯F and other F⋯X contacts are important in dictating their solid-state structures. nih.gov

Table 1: Potential Halogen Bonding Interactions Involving 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine

| Donor | Acceptor | Type of Interaction | Significance |

|---|---|---|---|

| SF₅ (Fluorine) | Pyrimidine (Nitrogen) | F⋯N Halogen Bond | Influences crystal packing and molecular recognition. |

| External Halogen Donor | Pyrimidine (Nitrogen) | X⋯N Halogen Bond | Can be utilized in crystal engineering and the design of supramolecular assemblies. |

Comparative Reactivity Assessments of SF₅-Containing Systems

The reactivity of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is anticipated to be dominated by the strong electron-withdrawing nature of the SF₅ group. This effect deactivates the pyrimidine ring towards electrophilic attack and activates it towards nucleophilic aromatic substitution (SNAr).

The reactivity of this system can be compared to other SF₅-containing heterocycles, such as 2-SF₅-(aza)indoles. The synthesis of these indoles involves the radical addition of SF₅Cl to an alkyne followed by cyclization, highlighting a common strategy for introducing the SF₅ group onto a heterocyclic framework. nih.govacs.org The subsequent functionalization of these indoles demonstrates the stability of the SF₅ group to various reaction conditions. nih.gov

In the context of pyrimidine chemistry, the regioselectivity of SNAr reactions is a well-studied area. For di-substituted pyrimidines, such as 2-MeSO₂-4-chloropyrimidine, the outcome of nucleophilic substitution is highly dependent on the nature of the nucleophile and the substituents on the ring. wuxiapptec.com Quantum mechanical calculations have shown that the LUMO and LUMO+1 energies can predict the site of attack. wuxiapptec.com In the case of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, the C4 and C6 positions are expected to be highly activated towards nucleophilic attack due to the powerful electron-withdrawing influence of the 2-SF₅ substituent.

A comparative analysis with other 2-substituted pyrimidines provides further insight. For instance, in 2,4-dichloropyrimidine, SNAr reactions typically occur selectively at the C4 position. However, the presence of an electron-donating group at the C6 position can redirect the attack to the C2 position. wuxiapptec.com Given that the SF₅ group is strongly electron-withdrawing, it would render the C2 position highly electron-deficient, making it susceptible to attack if a suitable leaving group were present. However, the S-C bond is generally robust. Therefore, nucleophilic attack is more likely to occur at the C4 and C6 positions, displacing any suitable leaving groups at these sites.

The synthesis of related SF₅-pyridines has been achieved through oxidative fluorination of the corresponding disulfides, a method that could potentially be adapted for the synthesis of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine. researchgate.net The reactivity of these SF₅-pyridines, and by extension SF₅-pyrimidines, is a key area of interest for the development of novel agrochemicals and pharmaceuticals. mdpi.comresearchgate.netnih.gov

Table 2: Comparison of Reactivity in SF₅-Containing Aromatic Systems

| Compound Family | Key Reactive Feature | Typical Reactions | Reference |

|---|---|---|---|

| 2-SF₅-(Aza)indoles | Nucleophilic C3 position | Halogenation, Mannich reaction | nih.gov |

| SF₅-Substituted Benzenes | Activated towards SNAr | Nucleophilic substitution of other ring substituents | mdpi.com |

| 2-Substituted Pyrimidines | Regioselective SNAr | Displacement of leaving groups at C4/C6 | wuxiapptec.comwuxiapptec.com |

Computational and Theoretical Investigations of 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods, including Density Functional Theory (DFT) and Ab Initio theory, are instrumental in determining the geometric, electronic, and spectroscopic properties of compounds like 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. conicet.gov.ar It is frequently employed to predict molecular geometries, reaction energies, and various electronic properties with a favorable balance of accuracy and computational cost. nih.govsamipubco.com For 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, DFT would be the primary tool for a comprehensive theoretical characterization.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations using DFT, for instance with the B3LYP functional and a suitable basis set like 6-311G(d,p), would identify the equilibrium geometry of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine. nih.govsamipubco.com These calculations minimize the energy of the molecule with respect to the positions of its atoms, providing key structural parameters.

Conformational analysis, particularly concerning the rotation around the C-S bond, is also critical. By performing potential energy surface (PES) scans, researchers can identify different conformers and the energy barriers between them. researchgate.net For 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, this would reveal the preferred orientation of the bulky, octahedral SF₅ group relative to the pyrimidine (B1678525) ring. Studies on related substituted pyrimidines have successfully used DFT to determine stable conformations and their corresponding energies. researchgate.netnih.gov

Table 1: Representative Predicted Structural Parameters from DFT Calculations for Pyrimidine Derivatives Note: This table is illustrative and based on typical values for substituted pyrimidines. Specific values for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would require dedicated calculations.

| Parameter | Typical Method | Expected Outcome for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

|---|---|---|

| Bond Lengths (Å) | B3LYP/6-311+G(d,p) | Provides C-N, C-C, C-H, C-S, and S-F bond distances. The C-S bond length would be of particular interest. |

| Bond Angles (°) | B3LYP/6-311+G(d,p) | Defines the angles within the pyrimidine ring and the geometry around the sulfur atom (expected to be nearly octahedral). |

| Dihedral Angles (°) | PES Scan (e.g., B3LYP/6-31G*) | Determines the torsional angle between the pyrimidine ring and the SF₅ group, identifying the most stable conformer. |

Conceptual DFT provides a powerful framework for quantifying the reactivity of a molecule through various descriptors. jchemrev.com These indices help predict how and where a molecule will react.

HOMO-LUMO Gap (ΔE): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller gap generally implies higher reactivity.

Ionization Potential (I) and Electron Affinity (A): Related to the HOMO and LUMO energies, respectively.

Electronegativity (χ): The tendency of the molecule to attract electrons.

Global Hardness (η) and Softness (S): Measures of the molecule's resistance to change in its electron distribution. Softer molecules are generally more reactive.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. The strong electron-withdrawing nature of the SF₅ group is expected to give 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine a significant electrophilic character. conicet.gov.arnih.gov

Local Reactivity Descriptors , such as Fukui functions (f(r)) , are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. jchemrev.com The Fukui function f⁺(r) indicates susceptibility to nucleophilic attack (where an electron is added), while f⁻(r) points to sites for electrophilic attack (where an electron is removed). jchemrev.com For 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, these calculations would likely indicate that the carbon atoms of the pyrimidine ring are the most probable sites for nucleophilic attack, due to the electron-withdrawing effect of both the ring nitrogen atoms and the SF₅ group.

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance Note: This table explains the general purpose of these descriptors. The values would need to be calculated specifically for the target molecule.

| Descriptor | Formula | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Hardness (η) | (I - A) / 2 | Measures resistance to charge transfer. |

| Electrophilicity (ω) | μ² / (2η) where μ is the chemical potential | Describes the propensity to act as an electrophile. |

| Fukui Function (f+/f-) | Derivative of electron density | Identifies atomic sites prone to nucleophilic (f+) or electrophilic (f-) attack. |

Noncovalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and interactions with biological targets. The SF₅ group, with its five fluorine atoms, can participate in various NCIs such as hydrogen bonds, halogen bonds, and other van der Waals forces. Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) or Reduced Density Gradient (RDG) analysis can be used to visualize and quantify these weak interactions. nih.gov A study of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would map the molecular electrostatic potential (MEP) to identify positive and negative regions, predicting sites for intermolecular interactions. nih.gov It is known that pyrimidine-embedded structures can display a diverse range of non-covalent interactions. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for investigating the electronic excited states of molecules. rsc.org It is used to predict UV-Vis absorption spectra by calculating the energies of vertical electronic transitions and their corresponding oscillator strengths. jchemrev.com For 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, TD-DFT calculations could provide its theoretical absorption spectrum, identifying the nature of the electronic transitions involved (e.g., π → π* or n → π*). Such studies are common for pyrimidine derivatives to understand their photophysical properties. jchemrev.com

Ab Initio Theory in the Interpretation of Spectroscopic Data

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate results, especially for benchmarking. nih.gov

In the context of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, ab initio calculations would be invaluable for interpreting experimental spectroscopic data. For instance, calculated vibrational frequencies (using methods like Hartree-Fock or MP2) can be scaled and compared with experimental FT-IR and Raman spectra to provide a definitive assignment of vibrational modes. nih.gov Similarly, ab initio calculations of nuclear magnetic shielding constants can predict NMR chemical shifts, aiding in the structural elucidation of the molecule. nih.gov Such computational support is crucial for confirming the structure and understanding the vibrational dynamics of novel compounds. nih.govaps.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. These simulations can provide a detailed picture of how a molecule like 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would behave in different environments.

In a solution, the interactions between the solute (2-(pentafluoro-λ⁶-sulfanyl)pyrimidine) and the solvent molecules are critical in determining its solubility and reactivity. MD simulations can elucidate the nature and strength of these interactions.

The 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine molecule possesses distinct regions that will dictate its interactions with solvent molecules. The pyrimidine ring, with its two nitrogen atoms, can act as a hydrogen bond acceptor. nih.gov Solvents with hydrogen bond donor capabilities, such as water or alcohols, would be expected to form hydrogen bonds with these nitrogen atoms.

Conversely, the pentafluorosulfanyl (SF₅) group is a potent electron-withdrawing group, rendering the sulfur atom electron-deficient and the fluorine atoms weakly basic. nih.govresearchgate.net The SF₅ group itself is not a strong hydrogen bond acceptor. The primary intermolecular forces associated with the SF₅ group are van der Waals forces, specifically London dispersion forces, and dipole-dipole interactions. researchgate.netnih.gov The high electronegativity and dense fluorine surface of the SF₅ group contribute to its lipophilic character. nih.gov

In a polar protic solvent like water, MD simulations would likely show the pyrimidine nitrogen atoms forming hydrogen bonds with water molecules, while the SF₅ group would be surrounded by a more ordered shell of water molecules, a characteristic of hydrophobic solvation. In less polar aprotic solvents, such as dimethyl sulfoxide (B87167) or dichloromethane, the dominant interactions would shift towards dipole-dipole and dispersion forces.

A hypothetical study could compare the solvation of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine in different solvents to understand its solubility and partitioning behavior. The following table illustrates the types of intermolecular forces that would be at play.

| Solvent Type | Primary Intermolecular Interactions with 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine |

| Polar Protic (e.g., Water, Methanol) | Hydrogen bonding (at pyrimidine nitrogens), Dipole-dipole, London dispersion |

| Polar Aprotic (e.g., DMSO, Acetone) | Dipole-dipole, London dispersion |

| Nonpolar (e.g., Hexane, Toluene) | London dispersion |

The adsorption of molecules onto surfaces is a critical phenomenon in various applications, including catalysis and materials science. MD simulations can model the adsorption of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine onto different surfaces to predict its binding affinity and orientation.

The adsorption behavior would be highly dependent on the nature of the surface. On a polar surface, such as silica (B1680970) or alumina, the pyrimidine ring's nitrogen atoms could interact with surface hydroxyl groups through hydrogen bonding. On a nonpolar surface, like graphite (B72142) or a self-assembled monolayer of alkanethiols on gold, the molecule would likely adsorb via dispersion forces, with the aromatic pyrimidine ring and the bulky SF₅ group playing significant roles.

Studies on the adsorption of other aromatic and fluorinated compounds suggest that 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would likely orient itself to maximize favorable interactions with the surface. nih.govrsc.org For instance, on a metallic surface, π-stacking interactions between the pyrimidine ring and the surface could be significant.

A hypothetical simulation could explore the adsorption energy and preferred orientation of the molecule on different surfaces, as summarized in the table below.

| Surface Type | Likely Adsorption Mechanism | Expected Orientation |

| Polar (e.g., Silica) | Hydrogen bonding, Dipole-dipole interactions | Pyrimidine nitrogens oriented towards the surface |

| Nonpolar (e.g., Graphite) | van der Waals (dispersion) forces | Planar orientation of the pyrimidine ring on the surface |

| Metallic (e.g., Gold) | π-surface interactions, van der Waals forces | Planar orientation of the pyrimidine ring on the surface |

Quantitative Structure-Activity Relationship (QSAR) Approaches

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity or a specific physicochemical property, such as acidity (pKa).

The pKa of a compound is a measure of its acidity in a solution. For 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine, there are two potential protonation sites: the nitrogen atoms of the pyrimidine ring. The pKa values associated with the protonation of these nitrogens are crucial for understanding the compound's behavior in biological systems and for designing derivatives with specific properties.

The acidity of the pyrimidine ring is significantly influenced by the substituents attached to it. The pentafluorosulfanyl (SF₅) group is one of the most strongly electron-withdrawing groups known. nih.govresearchgate.net This strong electron-withdrawing effect will substantially decrease the basicity of the pyrimidine nitrogen atoms, leading to a lower pKa compared to unsubstituted pyrimidine.

A QSAR study to predict the pKa of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would typically involve the following steps:

Building a dataset: A series of pyrimidine derivatives with experimentally determined pKa values would be compiled.

Calculating molecular descriptors: For each molecule in the dataset, a set of numerical descriptors representing its structural and electronic properties would be calculated using quantum chemical methods. Key descriptors would include electronic parameters like atomic charges, electrostatic potentials, and orbital energies.

Model development: A statistical method, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the experimental pKa values. nih.govmorressier.com

Prediction: The pKa of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would then be predicted using the developed QSAR model.

Given the strong electron-withdrawing nature of the SF₅ group, the pKa of the conjugate acid of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is expected to be significantly lower than that of pyridinium (B92312) (pKa ≈ 5.25). wikipedia.org A hypothetical QSAR study might yield results similar to those presented in the following table, which compares the predicted pKa of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine with the known pKa of related compounds.

| Compound | Key Substituent | Experimental/Predicted pKa (of conjugate acid) |

| Pyridine | None | 5.25 wikipedia.org |

| Pyrimidine | Second nitrogen in ring | 1.3 |

| 2-Chloropyrimidine (B141910) | -Cl | -2.5 (estimated) |

| 2-(Trifluoromethyl)pyrimidine | -CF₃ | -3.0 (estimated) |

| 2-(Pentafluoro-λ⁶-sulfanyl)pyrimidine | -SF₅ | < -3.0 (predicted) |

These predicted values are illustrative and would need to be confirmed by dedicated computational studies and experimental validation. The extremely low predicted pKa highlights the profound electronic impact of the SF₅ group on the pyrimidine core.

Advanced Applications of 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine in Materials Science and Chemical Sensing

Development of Nonlinear Optical (NLO) Materials

The quest for new materials with significant nonlinear optical (NLO) properties is driven by the demand for advanced photonic and optoelectronic devices. The unique electronic nature of the pyrimidine (B1678525) ring, combined with the strong electron-withdrawing capabilities of the pentafluorosulfanyl group, makes 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine a compound of interest for NLO applications.

Calculation of Second Hyperpolarizability and Third-Order Nonlinear Susceptibility

Theoretical calculations, often employing density functional theory (DFT), are crucial in predicting the NLO properties of molecules. For pyrimidine derivatives, these studies have shown that the arrangement of electron-donating and electron-accepting groups significantly influences their hyperpolarizability. nih.govresearchgate.netrsc.org The second hyperpolarizability (γ) and the related third-order nonlinear susceptibility (χ⁽³⁾) are key parameters that quantify the NLO response of a material at the molecular and bulk levels, respectively. While specific experimental or computational data for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine is not extensively documented in publicly available literature, the known characteristics of the SF₅ group as a potent electron-withdrawing substituent suggest that it could substantially enhance the NLO properties of the pyrimidine core. This enhancement arises from the creation of a strong intramolecular charge-transfer system, a fundamental requirement for high NLO activity. nih.govrsc.org

Design Principles for NLO-Active Crystals

The practical application of NLO molecules hinges on their assembly into a non-centrosymmetric crystal lattice. nasa.govmdpi.com For pyrimidine-based systems, crystal engineering strategies often involve the use of hydrogen bonding and other intermolecular interactions to guide the molecular arrangement. mdpi.com The design principles for NLO-active crystals containing 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine would focus on:

Inducing Acentric Packing: The introduction of chiral centers or specific functional groups that promote non-centrosymmetric space groups is a common strategy.

Optimizing Chromophore Alignment: The orientation of the pyrimidine rings within the crystal lattice is critical for maximizing the bulk NLO response.

Research on related triazolopyridine-based D-π-A molecules has demonstrated that thermal stability above 280 °C can be achieved, which is a promising indicator for the potential of similar heterocyclic compounds in NLO device fabrication. researchgate.net

Integration into Fluorinated Polymers and Network Materials

The incorporation of specialized functional monomers is a key strategy in the development of advanced polymers with tailored properties. The unique combination of a polymerizable or reactive site on the pyrimidine ring and the fluorine-rich SF₅ group makes 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine a candidate for creating novel fluorinated polymers and network materials.

Role as Functional Monomers and Building Blocks for Advanced Materials

Functional monomers are the fundamental units that impart specific chemical or physical properties to a polymer. nih.gov In the context of molecularly imprinted polymers, for instance, the choice of functional monomer is critical for achieving selective recognition of target molecules. researchgate.net While direct studies on the polymerization of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine are not widely reported, its potential as a functional monomer can be inferred from its structure.

By introducing a polymerizable group (e.g., a vinyl or acrylic group) onto the pyrimidine ring, 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine could be used to synthesize polymers with:

High Thermal Stability: A common feature of fluorinated polymers.

Chemical Resistance: The SF₅ group is known for its inertness.

Low Surface Energy: Leading to hydrophobic and oleophobic properties.

Specific Recognition Sites: The pyrimidine core can be functionalized to create binding sites for use in separation technologies or catalysis.

The development of such polymers would be highly valuable for applications in demanding environments, such as in the aerospace, chemical, and electronics industries.

Design and Fabrication of Chemical Sensors

The ability to detect and quantify specific chemical species is vital in numerous fields, from environmental monitoring to medical diagnostics. The electronic and structural features of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine make it a promising platform for the development of advanced chemical sensors.

Colorimetric pH Sensors and Logic Gate Implementations

The nitrogen atoms within the pyrimidine ring can act as protonation sites, leading to changes in the molecule's electronic structure and, consequently, its absorption and emission of light. This property is the basis for its potential use as a colorimetric pH sensor. The strong electron-withdrawing effect of the SF₅ group would likely influence the pKa of the pyrimidine nitrogen atoms, allowing for the tuning of the pH sensing range.

Furthermore, the development of molecular logic gates, which can perform logical operations at the molecular level, represents a frontier in chemical sensing and molecular computing. nih.govresearchgate.netmdpi.com These systems often rely on the distinct responses of a molecule to multiple chemical inputs. For example, a fluorescent probe's intensity might be altered by the presence of specific ions or changes in pH. um.edu.mtnih.gov

A sensor based on 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine could be designed to respond to both pH and the presence of another analyte. By setting threshold responses for each input, it would be possible to construct molecular logic gates such as AND, OR, and INHIBIT. mdpi.comnih.gov For instance, a specific fluorescence output might only be triggered when the pH is within a certain range AND a particular metal ion is bound to a chelating site on the molecule.

Principles of Fluorescence-Based Sensing Mechanisms

The pyrimidine core is a well-established component in the design of fluorescent probes. rsc.orgnih.gov The fundamental principle of fluorescence-based sensing involves a measurable change in the fluorescence properties—such as intensity, wavelength, or lifetime—of a probe molecule upon interaction with a specific analyte. These changes are often categorized as "turn-on" or "turn-off" responses.

In a "turn-on" mechanism, a probe that is initially non-fluorescent or weakly fluorescent becomes highly emissive after binding to its target. nih.gov This can occur through various processes, including photoinduced electron transfer (PET) inhibition, restriction of intramolecular rotation, or analyte-induced structural changes that favor a radiative decay pathway. Conversely, a "turn-off" or quenching mechanism involves a decrease in fluorescence intensity upon analyte binding. mdpi.com

Pyrimidine derivatives have been successfully employed as fluorescent probes for a range of targets. For instance, specific pyrimidine-based fluorescent organic nanoparticles have been shown to selectively detect the bacterium Pseudomonas aeruginosa with a significant enhancement in fluorescence. rsc.org Other designs have yielded probes capable of monitoring pH variations within cellular mitochondria, exhibiting a remarkable "turn-on" fluorescence under acidic conditions. nih.gov Furthermore, cyclophane structures incorporating a styrylpyridine fluorophore can differentiate between purine (B94841) and pyrimidine nucleotides, producing a "light-up" effect specifically for pyrimidine bases. mdpi.com

The introduction of the strongly electron-withdrawing 2-(pentafluoro-λ⁶-sulfanyl) group to the pyrimidine ring is expected to significantly modulate its photophysical properties. The SF₅ group's electronic influence could be harnessed to fine-tune the energy levels of the molecule's frontier orbitals, potentially leading to new sensing mechanisms or enhancing the sensitivity and selectivity of existing pyrimidine-based probes.

Table 1: Principles of Fluorescence Sensing

| Sensing Principle | Mechanism | Typical Response | Pyrimidine-Based Example |

| Photoinduced Electron Transfer (PET) | An analyte binds to the receptor, inhibiting the transfer of an electron from the receptor to the fluorophore, thus "turning on" fluorescence. | Fluorescence Enhancement | A probe for pH where protonation of a receptor group prevents PET. nih.gov |

| Intramolecular Charge Transfer (ICT) | The analyte alters the electronic distribution within the probe, changing the energy of the excited state and shifting the emission wavelength. | Wavelength Shift (Red or Blue) | Environment-sensitive probes where polarity change affects ICT state. |

| Fluorescence Resonance Energy Transfer (FRET) | Energy is transferred from a donor fluorophore to an acceptor. Analyte binding disrupts this transfer, changing the emission profile. | Ratiometric Change | Not specifically detailed for pyrimidine in provided sources. |

| Aggregation-Induced Emission (AIE) | A probe is non-emissive when dissolved but becomes highly fluorescent upon aggregation, a process that can be triggered by an analyte. | Fluorescence Enhancement | Pyrimidine derivative fabricated into fluorescent organic nanoparticles (FONPs). rsc.org |

Electrochemical Applications in Material Systems

The potent electrical effects of the pentafluorosulfanyl group make 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine a candidate for various electrochemical applications. acs.org The group's ability to withdraw electron density can significantly alter the redox potential of the pyrimidine ring system, making it more amenable to electrochemical processes.

Development of Electrocatalytic Sensors

Electrocatalytic sensors operate by using a catalyst to enhance the rate of an electrochemical reaction involving the target analyte, thereby improving detection sensitivity and selectivity. The efficiency of an electrocatalyst is often linked to its electronic properties. Highly electron-withdrawing substituents can facilitate electron transfer processes at the electrode surface.

The pentafluorosulfanyl group has been successfully incorporated into organometallic catalysts for polymerization, where its strong electron-withdrawing nature was shown to significantly influence the catalyst's performance. nih.gov In that context, Ni(II) salicylaldiminato complexes bearing SF₅ groups led to the polymerization of ethylene (B1197577) to higher molecular weights by reducing unwanted side reactions. nih.gov While this application is in polymerization catalysis, the underlying principle of electronic modification is directly relevant to electrocatalysis. By incorporating 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine into an electrode material, its strong inductive effect could be used to lower the overpotential required for the oxidation or reduction of a target analyte, forming the basis of a highly sensitive electrocatalytic sensor.

Role as Conductive Additives within Carbon Networks

Carbon-based materials, such as graphene and carbon nanotubes, are renowned for their excellent electrical conductivity and are widely used in electronic devices and composite materials. The electronic properties of these carbon networks can be further tuned by introducing additives or dopants that either donate or withdraw electrons from the carbon lattice.

The introduction of molecules with a strong dipole moment or high electron affinity can modulate the charge carrier density in the carbon network, thereby altering its conductivity. Given the exceptional electron-withdrawing strength of the pentafluorosulfanyl group, 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine could theoretically function as a p-type dopant for carbon materials. chemrxiv.orgacs.org When dispersed within a carbon network, these molecules could create localized regions of positive charge (holes) on the carbon lattice, potentially enhancing its conductivity. The pyrimidine structure itself may facilitate favorable π-π stacking interactions with the graphitic surfaces of carbon networks, ensuring intimate electronic contact and efficient charge transfer. This approach could be a viable strategy for creating new composite materials with tailored electronic characteristics for applications in transparent conductors, transistors, or advanced energy storage systems.

Table 2: Comparison of Electronic Properties of Functional Groups

| Functional Group | Hammett Parameter (σₚ) | Description | Potential Impact on Material Properties |

| Pentafluorosulfanyl (-SF₅) | ~0.68 | Extremely strong electron-withdrawing group, highly lipophilic. acs.org | Enhances oxidative stability, modulates redox potentials, potential for p-doping in composites. nih.gov |

| Trifluoromethyl (-CF₃) | ~0.54 | Strong electron-withdrawing group. | Improves metabolic stability in pharmaceuticals, modifies electronic properties. chemrxiv.org |

| Nitro (-NO₂) | ~0.78 | Very strong electron-withdrawing group. | Used in energetic materials and as an electron acceptor in organic electronics. |

| Cyano (-CN) | ~0.66 | Strong electron-withdrawing group. | Common in organic electronics and dyes. |

Future Research Directions and Perspectives in 2 Pentafluoro λ⁶ Sulfanyl Pyrimidine Chemistry

Exploration of Undiscovered Synthetic Routes

The development of novel and more efficient synthetic methodologies for accessing 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine and its derivatives is a cornerstone of future research. While current methods have proven effective, the quest for greater efficiency, milder reaction conditions, and enhanced substrate scope continues. One promising avenue is the exploration of late-stage functionalization techniques. This approach would enable the direct introduction of the pentafluoro-λ⁶-sulfanyl group into pre-existing pyrimidine (B1678525) scaffolds, offering a more convergent and flexible synthetic strategy.

Furthermore, the investigation of alternative fluorinating agents and reaction promoters could lead to more cost-effective and environmentally benign synthetic processes. The development of catalytic methods for the formation of the S-C bond between the pyrimidine ring and the SF₅ group represents a significant, albeit challenging, goal. Success in this area would revolutionize the synthesis of this class of compounds, making them more accessible for a broader range of applications.

Application of Emerging Spectroscopic and Analytical Methodologies

The unique electronic properties conferred by the pentafluoro-λ⁶-sulfanyl group present both opportunities and challenges for structural characterization. Future research will increasingly leverage emerging spectroscopic and analytical techniques to gain more detailed insights into the molecular structure and dynamics of these compounds. Advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and fluorine-19 (¹⁹F) NMR experiments, will continue to be instrumental. The development of novel ¹⁹F NMR probes and computational methods for predicting ¹⁹F chemical shifts with higher accuracy will be particularly valuable.

In addition to NMR, techniques such as X-ray crystallography will remain crucial for unambiguously determining the three-dimensional structure of these molecules in the solid state. The application of more advanced techniques, including neutron diffraction, could provide valuable information on hydrogen bonding and other subtle intermolecular interactions. Furthermore, the use of high-resolution mass spectrometry (HRMS) coupled with advanced fragmentation techniques will be essential for the detailed characterization of new derivatives and for studying their metabolic pathways in biological systems.

Advanced Computational and Theoretical Frameworks for Deeper Insights

Computational and theoretical chemistry will play an increasingly vital role in understanding the fundamental properties of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine and in guiding the design of new molecules with tailored functionalities. Density functional theory (DFT) calculations will continue to be a workhorse for predicting molecular geometries, electronic structures, and spectroscopic properties. However, the development and application of more advanced computational methods will be necessary to capture the subtle electronic effects of the SF₅ group with greater accuracy.

Future computational studies will likely focus on:

Accurate Prediction of Physicochemical Properties: Developing more reliable models for predicting properties such as pKa, lipophilicity, and metabolic stability will be crucial for drug discovery and materials science applications.

Reaction Mechanism Elucidation: High-level ab initio calculations will be employed to investigate the mechanisms of existing and novel synthetic reactions, providing insights that can be used to optimize reaction conditions and develop new catalytic systems.

Modeling of Intermolecular Interactions: Understanding how 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine interacts with biological macromolecules and other materials at the atomic level is key to its application. Advanced molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods will be essential for these studies.

Expansion of the Scope of Advanced Materials Applications

The unique combination of properties imparted by the pentafluoro-λ⁶-sulfanyl group, including high electronegativity, metabolic stability, and unique steric profile, makes 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine an attractive building block for a wide range of advanced materials. Future research will focus on expanding its applications beyond its current uses.

Interactive Table: Potential Advanced Materials Applications

| Application Area | Potential Role of 2-(Pentafluoro-λ⁶-sulfanyl)pyrimidine | Desired Properties |

| Organic Electronics | As a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). | Enhanced electron transport, improved stability, and tunable energy levels. |

| Liquid Crystals | To create novel liquid crystalline materials with unique phase behavior and electro-optical properties. | High birefringence, low viscosity, and broad temperature ranges for mesophases. |

| Polymers and High-Performance Plastics | As a monomer or additive to create polymers with enhanced thermal stability, chemical resistance, and dielectric properties. | High glass transition temperature, low dielectric constant, and resistance to harsh chemical environments. |

| Agrochemicals | As a scaffold for the development of new herbicides, fungicides, and insecticides. | Increased metabolic stability leading to improved efficacy and reduced environmental impact. |

The systematic exploration of structure-property relationships will be key to unlocking the full potential of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine in these and other emerging material applications. The synthesis and characterization of a diverse library of derivatives will be essential for tuning the material properties to meet the specific requirements of each application.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine derivatives?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions, where a pyrimidine scaffold reacts with pentafluorosulfanyl-containing reagents under controlled conditions. For example, thiol-substituted pyrimidines can undergo oxidative coupling with fluorinated electrophiles using catalysts like copper(I) iodide or palladium complexes. Reaction optimization requires precise temperature control (e.g., 60–80°C) and inert atmospheres to prevent side reactions. Key intermediates should be purified via column chromatography, and progress monitored using TLC or HPLC .

Q. Which spectroscopic and analytical methods are critical for characterizing 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine derivatives?

- Methodological Answer :

- NMR Spectroscopy : and NMR are essential for confirming substitution patterns and fluorine environments.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfanyl-linked moieties.

- X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects on reactivity .

Q. How do researchers assess the initial biological activity of these compounds?

- Methodological Answer : Standardized assays include:

- Anticancer Activity : MTT assays on cell lines (e.g., MCF-7, HepG2) with IC determination.

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.

- Data Interpretation : Compare activity across derivatives using tables (e.g., IC <10 µM indicates high potency) .

Advanced Research Questions

Q. How can structural modifications of 2-(pentafluoro-λ⁶-sulfanyl)pyrimidine enhance biological activity?

- Methodological Answer :

- Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF) at the 4-position to improve target binding.

- Stereochemical Tuning : Modify the sulfanyl group’s spatial orientation to reduce steric hindrance with enzymatic pockets.

- Case Study : Derivatives with para-chlorobenzyl substituents showed 10-fold higher activity in MCF-7 cells compared to unmodified analogs .

Q. What strategies resolve conflicting biological activity data across different cell lines?

- Methodological Answer :

- Mechanistic Profiling : Use RNA sequencing to identify cell-specific pathway activation (e.g., STAT3 vs. Notch signaling).

- Uptake Studies : Measure intracellular compound concentrations via LC-MS to rule out permeability discrepancies.

- Example : A derivative with IC = 10.17 µM in MCF-7 but 4.84 µM in HepG2 may reflect differential expression of efflux transporters .

Q. How do computational models predict the binding affinity of these derivatives with target enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., CDK2). Focus on hydrogen bonding with pyrimidine’s N1 and hydrophobic interactions with pentafluorosulfanyl groups.

- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories.

- Validation : Correlate in silico binding scores with experimental IC values to refine predictive algorithms .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?

- Methodological Answer :

- Chiral Catalysts : Employ palladium-BINAP complexes for asymmetric Suzuki coupling.

- Chromatographic Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.

- Quality Control : Verify enantiomeric excess (ee) via circular dichroism (CD) spectroscopy .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models.

- Metabolite Identification : Use LC-HRMS to detect oxidation or glucuronidation products that reduce bioavailability.

- Case Study : A compound with poor in vivo activity may require prodrug modification to enhance solubility .

Tables for Comparative Analysis

| Derivative | Substituent Position | Biological Target | IC (µM) | Reference |

|---|---|---|---|---|

| A | 4-CF | CDK2 | 0.09 | |

| B | 4-Cl | STAT3 | 4.84 | |

| C | 4-SOCF | EGFR | 10.17 |

This table highlights how substituent choice impacts potency, guiding further optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.